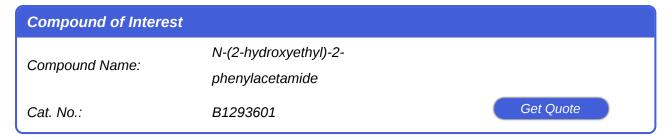


Structure-activity relationship (SAR) studies of N-(2-hydroxyethyl)-2-phenylacetamide analogs

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A Comprehensive Guide to the Structure-Activity Relationship of **N-(2-hydroxyethyl)-2-phenylacetamide** Analogs

This guide provides a detailed comparison of **N-(2-hydroxyethyl)-2-phenylacetamide** analogs, focusing on their structure-activity relationships (SAR) across various biological activities, including anticonvulsant, anticancer, and neuroprotective effects. The information is compiled from multiple studies to assist researchers, scientists, and drug development professionals in understanding the key structural determinants for the therapeutic potential of this class of compounds.

Comparative Biological Activity Data

The biological activity of **N-(2-hydroxyethyl)-2-phenylacetamide** analogs and related phenylacetamide derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the amide moiety. The following tables summarize the quantitative data from various studies.

Anticonvulsant Activity

The maximal electroshock (MES) test is a primary screening method for anticonvulsant drugs. The efficacy is often reported as the median effective dose (ED50), while toxicity is measured as the median toxic dose (TD50). The protective index (PI = TD50/ED50) is a measure of the drug's safety margin.



Compound	Modificatio n	ED50 (mg/kg)	TD50 (mg/kg)	Protective Index (PI)	Reference
N-(2- hydroxyethyl) decanamide	Long alkyl chain instead of phenylaceta mide	22.0	599.8	27.5	[1][2]
N-(2- hydroxyethyl) palmitamide	Long alkyl chain instead of phenylaceta mide	23.3	>1000	>42.9	[1][2]
N-(2- hydroxyethyl) stearamide	Long alkyl chain instead of phenylaceta mide	20.5	>1000	>48.8	[1][2]
N-(2- hydroxyethyl) cinnamamide	Cinnamoyl group instead of phenylacetyl	17.7	154.9	8.8	[3]
(E)-3-(3- fluorophenyl)- N-(2- hydroxyethyl) acrylamide	3- fluorophenyl cinnamoyl group	17.0	211.1	12.4	[3]
Valproate (Standard Drug)	-	-	-	1.6	[1]
Carbamazepi ne (Standard Drug)	-	-	-	-	[3]



From these results, it is evident that long alkyl chain amides of ethanolamine show significant anticonvulsant activity with high protective indices[1][2]. Additionally, cinnamamide derivatives, particularly with a fluorine substitution on the phenyl ring, also demonstrate potent anticonvulsant effects[3]. While not direct analogs of **N-(2-hydroxyethyl)-2-phenylacetamide**, these findings suggest that modifications to the acyl group can profoundly impact anticonvulsant activity.

Cytotoxic Activity Against Cancer Cell Lines

Several studies have investigated the anticancer potential of phenylacetamide derivatives. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Compound	Cell Line	IC50 (μM)	Reference
3j (p-nitro derivative)	MDA-MB-468	0.76 ± 0.09	[4]
3d derivative	MDA-MB-468	0.6 ± 0.08	[4]
3d derivative	PC-12	0.6 ± 0.08	[4]
3c derivative	MCF-7	0.7 ± 0.08	[4]
3d derivative	MCF-7	0.7 ± 0.4	[4]
Doxorubicin (Standard Drug)	MDA-MB-468	0.38 ± 0.07	[4]
2b (nitro derivative)	PC3	52	[5]
2c (p-nitro derivative)	PC3	80	[5]
2c (p-nitro derivative)	MCF-7	100	[5]
Imatinib (Standard Drug)	PC3	40	[5]
Imatinib (Standard Drug)	MCF-7	98	[5]



The data indicates that phenylacetamide derivatives with electron-withdrawing groups, such as a nitro group, exhibit potent cytotoxic effects against various cancer cell lines[4][5]. The position of the substituent on the phenyl ring also plays a crucial role in determining the anticancer activity[4].

Key Structure-Activity Relationship Insights

Based on the available literature, several key SAR trends can be identified for phenylacetamide derivatives:

- Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for biological activity. For anticonvulsant activity, electron-withdrawing groups at the meta position of the phenyl ring appear to be favorable[6]. In the context of anticancer activity, derivatives with a para-nitro group have shown strong cytotoxic effects[4].
- Amide Moiety: The amide portion of the molecule is also important. While the 2-acetamido group in some related series is important, it is not essential for anticonvulsant activity, as hydroxy and methoxy analogs retain significant activity[7].
- Lipophilicity: The lipophilicity of the molecule, often represented by LogP, influences the onset and duration of action. More lipophilic compounds may exhibit a later onset of activity in the MES test[6].
- N-Alkyl Group: Modifications to the N-alkyl group can lead to significant changes in biological
 activity by affecting lipophilicity and steric hindrance, which in turn impact cell permeability
 and target binding affinity[8].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays mentioned in the literature.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for potential anticonvulsant agents effective against generalized tonic-clonic seizures.



- Animals: Male Sprague-Dawley rats (250-300g) or Swiss albino mice (22 ± 2 g) are typically used[2][9].
- Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses[9].
- Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes after a predetermined time following drug administration[10].
- Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure[10].
- Endpoint: The abolition of the tonic hindlimb extension is considered as the endpoint, indicating protection[10].
- Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using statistical methods like probit analysis[10].

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

- Cell Culture: Cancer cell lines (e.g., PC3, MCF-7, MDA-MB-468) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., imatinib) for a specified period (e.g., 72 hours)[5].
- MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a few hours.

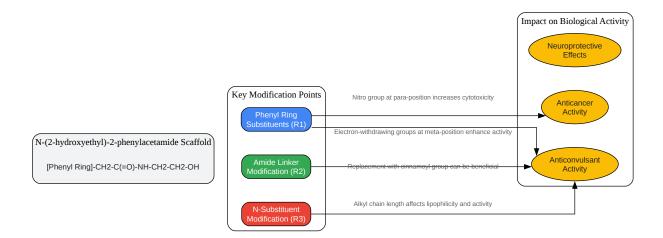


- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

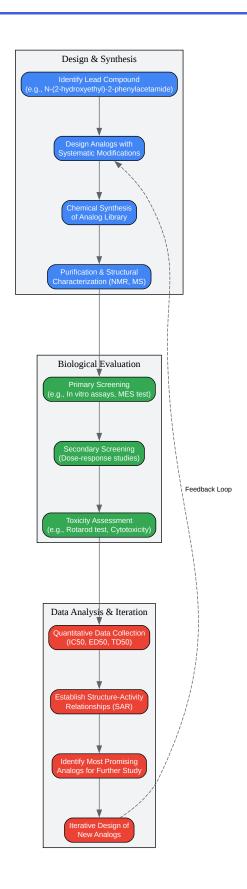
Visualizing Relationships and Workflows Structure-Activity Relationship Diagram

The following diagram illustrates the key structural features of the **N-(2-hydroxyethyl)-2-phenylacetamide** scaffold and how modifications at different positions can influence its biological activity.









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